4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Overview
Description
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1208109-04-9 . It has a molecular weight of 246.02 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chlorination
Research on pyrimidin-4-ols with 5-nitrogen functionality, including the use of phosphorus oxychloride/diethylaniline for chlorination, provides insights into the synthesis process of related compounds like 4,6-dichloro derivatives (Harnden & Hurst, 1990).
Chemoselective Reactions
The study of chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines reveals how anilines and secondary aliphatic amines selectively displace the chloride group, providing a foundation for understanding similar reactions in related compounds (Baiazitov et al., 2013).
Novel Analogues Synthesis
The synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines, involving Suzuki coupling, highlights the potential for creating diverse derivatives for further research applications (Shankar et al., 2021).
Trifluoromethylated Analogues
The synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones showcases the creation of structurally unique compounds, possibly for further pharmacological studies (Sukach et al., 2015).
Lewis Acid-Induced Addition
Research on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, induced by Lewis acids, is critical for understanding how to manipulate the selectivity of isomers in related chemical compounds (Richter et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle and store the compound safely.
Mechanism of Action
Target of Action
The primary target of 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine It’s known that pyrimidin-4-amine derivatives, which this compound is a part of, are important mitochondrial respiration inhibitors .
Mode of Action
The mode of action of This compound involves interrupting the mitochondrial electron transport by inhibiting NADH: ubiquinone oxidoreductase (complex I) . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species.
Pharmacokinetics
The ADME properties of This compound The compound’s molecular weight (24602) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of mitochondrial respiration. This can lead to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death and a decrease in cellular energy levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For example, the compound’s storage temperature and physical form can affect its stability . Additionally, the compound’s lipophilicity, influenced by the presence of the trifluoroethyl group, can impact its chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJTUFPOZJOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)NCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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